molecular formula C16H17NO5S B2559464 3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid CAS No. 748776-34-3

3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid

Cat. No.: B2559464
CAS No.: 748776-34-3
M. Wt: 335.37
InChI Key: XXWAFHJMVVRVLT-UHFFFAOYSA-N
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Description

Introduction to 3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic Acid

Historical Context and Discovery of Sulfonamide Derivatives

Sulfonamides emerged as the first systemic antibacterial agents in the 1930s, with Gerhard Domagk’s discovery of prontosil (a prodrug for sulfanilamide) marking a turning point in treating bacterial infections. Early sulfonamides, such as sulfapyridine and sulfadiazine, revolutionized medicine by reducing mortality from pneumonia and sepsis. Over time, structural modifications expanded their applications beyond antibacterials to include antidiabetic, anti-inflammatory, and anticancer agents.

The synthesis of this compound reflects this evolution. Unlike early sulfonamides, which featured simple aromatic amines, this compound incorporates a tertiary sulfamoyl group ($$ \text{–SO}2\text{N(CH}3\text{)(CH}2\text{C}6\text{H}_5\text{)} $$) and a methoxy-substituted benzoic acid. Such modifications aim to enhance target specificity and metabolic stability, as seen in recent sulfonamide-based RORγt inverse agonists.

Table 1: Key Milestones in Sulfonamide Development
Year Discovery/Advancement Impact
1932 Prontosil (sulfanilamide prodrug) First systemic antibacterial
1938 Sulfapyridine Treatment of bacterial pneumonia
1940s Sulfadiazine Combined with pyrimethamine for toxoplasmosis
2020s Tertiary sulfonamides (e.g., RORγt inhibitors) Autoimmune disease therapy

Structural Significance in Modern Organic Chemistry

The compound’s structure (Fig. 1) features three critical moieties:

  • Sulfamoyl group : The $$ \text{–SO}2\text{N(CH}3\text{)(CH}2\text{C}6\text{H}_5\text{)} $$ substituent introduces steric bulk and electron-withdrawing properties, potentially influencing receptor binding and metabolic stability.
  • Methoxy group : The $$ \text{–OCH}_3 $$ at the 4-position enhances lipophilicity and modulates electronic effects on the benzoic acid core.
  • Benzoic acid : The carboxylic acid ($$ \text{–COOH} $$) enables hydrogen bonding and salt formation, critical for solubility and pharmacokinetics.

The SMILES notation $$ \text{CN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC} $$ and InChIKey $$ \text{XXWAFHJMVVRVLT-UHFFFAOYSA-N} $$ confirm its stereochemical uniqueness. Computational studies predict a collision cross-section of 174.2 Ų for the $$ [\text{M+H}]^+ $$ adduct, suggesting moderate polarity.

Table 2: Structural Comparison with Related Sulfonamides
Compound Substituents Molecular Weight (g/mol) Key Applications
Sulfanilamide $$ \text{–NH}_2 $$ 172.20 Antibacterial
Sulfamethazine $$ \text{–N(CH}3\text{)}2 $$ 278.33 Veterinary antibiotic
This compound $$ \text{–SO}2\text{N(CH}3\text{)(CH}2\text{C}6\text{H}5\text{)}, \text{–OCH}3 $$ 335.37 Research compound

Position Within Sulfonamide Chemical Taxonomy

Sulfonamides are broadly classified into two categories:

  • Antibacterial sulfonamides : Contain an aromatic amine (e.g., sulfadiazine) and inhibit dihydropteroate synthase.
  • Non-antibacterial sulfonamides : Lack the aromatic amine and exhibit diverse activities (e.g., anticonvulsants, diuretics).

This compound falls into the latter category. Its tertiary sulfamoyl group and absence of a primary amine distinguish it from classical antibacterial agents. Within the non-antibacterial subclass, it represents a tertiary aryl-sulfonamide with potential enzyme- or receptor-modulating activity, akin to RORγt inverse agonists.

Research Objectives and Knowledge Gaps

Despite its well-characterized structure, significant gaps remain:

  • Synthetic optimization : Current routes yield moderate purity, necessitating improved catalytic methods.
  • Biological targets : Preliminary data suggest affinity for nuclear receptors (e.g., RORγt), but mechanistic studies are lacking.
  • Environmental impact : No data exist on its biodegradation or ecotoxicity.
Table 3: Unresolved Research Questions
Domain Question Relevance
Synthesis Can green chemistry approaches reduce byproducts? Sustainability
Pharmacology Does it modulate RORγt or carbonic anhydrase? Drug development
Environmental What is its half-life in aquatic systems? Ecotoxicology

Properties

IUPAC Name

3-[benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-17(11-12-6-4-3-5-7-12)23(20,21)15-10-13(16(18)19)8-9-14(15)22-2/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWAFHJMVVRVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid typically involves several steps:

Chemical Reactions Analysis

3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cancer Treatment

Research indicates that compounds related to 3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid have potential as anti-cancer agents. A patent discusses the use of benzenesulfonamide derivatives as inhibitors of the MEK pathway, which is crucial in various cancers such as colorectal, breast, and pancreatic cancers. These compounds can be utilized in combination therapies alongside traditional treatments like chemotherapy and radiation .

Anti-inflammatory Properties

Sulfonamide compounds have been studied for their ability to modulate inflammatory responses. For instance, a study highlighted that certain sulfonamide derivatives can inhibit the activity of cytosolic phospholipase A₂α (cPLA₂α), an enzyme involved in inflammatory processes. This inhibition suggests potential applications for treating inflammatory diseases .

Immunomodulatory Effects

The compound has shown promise in enhancing immune responses when used as a co-adjuvant in vaccination studies. In murine models, it was found to significantly boost antigen-specific immunoglobulin responses when combined with monophosphoryl lipid A (MPLA), an FDA-approved adjuvant . This suggests its utility in vaccine formulations aimed at improving immune efficacy.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves reactions that can yield various derivatives with differing biological activities. Structure-activity relationship studies have identified critical functional groups that enhance or diminish activity against specific biological targets, such as NF-κB and ISRE pathways . These insights are vital for designing more effective analogs.

Case Studies

StudyFocusFindings
Patent US6750217Cancer TreatmentIdentified sulfonamide derivatives effective against various cancers; suggested combination therapies .
Research ArticleInflammationDemonstrated inhibition of cPLA₂α by sulfonamide derivatives, indicating anti-inflammatory potential .
Immunology StudyVaccine AdjuvantShowed enhanced immune response in mice when used with MPLA .

Mechanism of Action

The mechanism of action of 3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity :

  • The benzyl(methyl)sulfamoyl group in the target compound provides steric bulk and hydrophobic interactions, which may enhance binding to enzymes like thioredoxin reductase (as seen in LMM5) .
  • Dimethylsulfamoyl analogs (e.g., 3-(dimethylsulfamoyl)-4-methoxybenzoic acid) exhibit higher solubility due to reduced hydrophobicity but may lack potency compared to bulkier derivatives .

Role of Heterocycles :

  • LMM5 incorporates a 1,3,4-oxadiazole ring, which contributes to π-π stacking interactions and metabolic stability. This structural feature is absent in the target compound, highlighting divergent design strategies .

Methoxy Group Universality :

  • The 4-methoxy group is conserved across all analogs, suggesting its critical role in maintaining molecular conformation or resisting metabolic degradation .

Research Findings and Implications

  • Antifungal Potential: LMM5, a structural analog, demonstrates efficacy against C. albicans via thioredoxin reductase inhibition. This suggests that the benzyl(methyl)sulfamoyl motif in the target compound may similarly target redox enzymes .
  • Thermodynamic Properties : Topological indices (e.g., Zagreb type indices) correlate with the heat of formation in benzyl sulfamoyl networks, implying predictable stability and reactivity patterns for the target compound .
  • Synthetic Accessibility : The target compound and its analogs are synthesized via modular approaches (e.g., ester hydrolysis, coupling reactions), enabling scalable production .

Biological Activity

3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzyl group attached to a sulfamoyl moiety and a methoxy-substituted benzoic acid, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C12H15NO3S\text{C}_{12}\text{H}_{15}\text{N}\text{O}_3\text{S}

This structure includes:

  • A benzyl group that enhances lipophilicity.
  • A sulfamoyl group , which is known for its role in various biological activities.
  • A methoxy group , which can influence the compound's solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Similar to other sulfonamide compounds, it may inhibit enzymes involved in folate synthesis, thereby affecting bacterial growth and proliferation.
  • Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
  • Anticancer Activity : Preliminary studies suggest that this compound could inhibit pathways associated with cancer cell proliferation, potentially serving as a lead compound for developing anticancer agents.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values for these bacteria were found to be comparable to established antibiotics, suggesting potential therapeutic applications in treating bacterial infections.

Anticancer Activity

In a study evaluating the cytotoxic effects of various sulfonamide derivatives, this compound exhibited promising results against several cancer cell lines. The IC50 values indicated effective inhibition of cell proliferation at micromolar concentrations. Notably:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)28

These findings suggest that this compound could be further explored as a potential anticancer agent.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with sulfonamide derivatives showed a significant reduction in infection rates when combined with conventional therapies.
  • Case Study on Cancer Treatment : In preclinical models using xenograft tumors, administration of this compound resulted in tumor size reduction compared to control groups, indicating its potential for further development in oncology.

Q & A

Q. What are the key considerations for synthesizing 3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid in high yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfamoylation of 4-methoxybenzoic acid. Key steps include:
  • Protection/Deprotection : Use methyl or benzyl groups to protect reactive sites (e.g., carboxylic acid) during sulfamoylation .
  • Coupling Reactions : Employ reagents like dimethyl sulfate for methoxy group introduction, ensuring stoichiometric control to avoid over-alkylation .
  • Purification : Recrystallization from ethanol or ethyl acetate improves yield and purity .
  • Yield Optimization : Monitor reaction temperature (30–35°C) and use catalytic acids (e.g., H₂SO₄) for esterification steps .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretch at ~1150–1350 cm⁻¹, carboxylic acid O-H stretch at ~2500–3300 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy group at δ ~3.8 ppm, aromatic protons at δ ~6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
  • X-ray Crystallography : Resolves 3D structure if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity of the sulfamoyl group in this compound?

  • Methodological Answer :
  • Reactivity Prediction : DFT calculates electron density maps to identify nucleophilic/electrophilic sites. For example, the sulfamoyl group’s sulfur atom may act as an electrophile in substitution reactions .
  • Transition State Modeling : Simulate reaction pathways (e.g., hydrolysis of sulfonamide) to determine activation energies and optimal conditions .
  • Solvent Effects : Use polarizable continuum models (PCM) to assess solvent influence on reaction kinetics .

Q. What strategies resolve contradictory data in biological activity assays for this compound?

  • Methodological Answer :
  • Dose-Response Curves : Perform assays across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects .
  • Control Experiments : Rule out assay interference (e.g., compound autofluorescence in fluorescence-based assays) .
  • Orthogonal Assays : Validate enzyme inhibition using both UV-Vis spectroscopy (e.g., NADH depletion) and calorimetry (ITC) .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to distinguish experimental noise from true biological effects .

Q. How does the benzyl-methyl substitution on the sulfamoyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity Studies : Measure logP values (e.g., shake-flask method) to assess membrane permeability .
  • Metabolic Stability : Use liver microsomes to evaluate oxidative degradation (e.g., CYP450-mediated demethylation) .
  • Molecular Dynamics (MD) Simulations : Model interactions with serum albumin to predict plasma protein binding .

Data-Driven Research Questions

Q. What analytical approaches differentiate between degradation products and synthetic intermediates of this compound?

  • Methodological Answer :
  • HPLC-MS/MS : Compare retention times and fragmentation patterns against reference standards .
  • Isolation via Prep-TLC : Separate degradation products (e.g., hydrolyzed sulfonamide) for individual characterization .
  • Stability Studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH) and track degradation kinetics .

Q. How can retrosynthetic analysis streamline the development of novel derivatives?

  • Methodological Answer :
  • AI-Powered Tools : Use platforms like Pistachio or Reaxys to identify feasible routes (e.g., replacing benzyl with aryl groups) .
  • Modular Synthesis : Design derivatives by modifying the methoxy or sulfamoyl groups in discrete steps .
  • Green Chemistry Metrics : Optimize atom economy (e.g., one-pot synthesis) and solvent selection (e.g., switch to cyclopentyl methyl ether) .

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